molecular formula C7H12N2O3 B126938 4-Acetylpiperazine-1-carboxylic acid CAS No. 148490-38-4

4-Acetylpiperazine-1-carboxylic acid

Cat. No. B126938
M. Wt: 172.18 g/mol
InChI Key: DDOWCQQXWQWZQD-UHFFFAOYSA-N
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Description

4-Acetylpiperazine-1-carboxylic acid is an organic compound that incorporates a carboxyl functional group . It’s a derivative of piperazine, a common nitrogen heterocycle used in drug discovery . The compound is typically stored at room temperature and appears as a solid .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 4-Acetylpiperazine-1-carboxylic acid, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .


Molecular Structure Analysis

The molecular structure of 4-Acetylpiperazine-1-carboxylic acid is represented by the linear formula C11H20N2O3 . The InChI code for this compound is 1S/C11H20N2O3/c1-9(14)12-5-7-13(8-6-12)10(15)16-11(2,3)4/h5-8H2,1-4H3 .


Physical And Chemical Properties Analysis

4-Acetylpiperazine-1-carboxylic acid is a solid at room temperature . Its molecular weight is 228.29 . More specific physical and chemical properties are not mentioned in the search results.

Safety And Hazards

The safety data sheet for a similar compound, 4-ACETYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER, indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 4-Acetylpiperazine-1-carboxylic acid are not mentioned in the search results, research in the field of piperazine derivatives is ongoing, with a focus on expanding their structural diversity and improving their synthesis methods .

properties

IUPAC Name

4-acetylpiperazine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c1-6(10)8-2-4-9(5-3-8)7(11)12/h2-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOWCQQXWQWZQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80600325
Record name 4-Acetylpiperazine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetylpiperazine-1-carboxylic acid

CAS RN

148490-38-4
Record name 4-Acetylpiperazine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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